5'-Chloro-2'-deoxyformycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

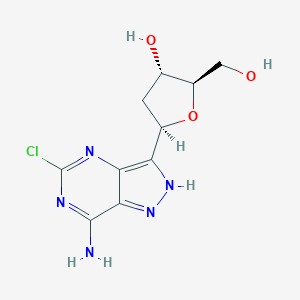

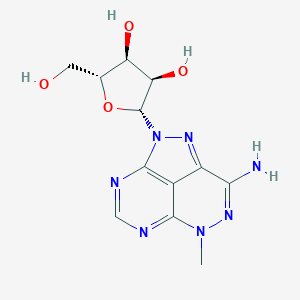

5'-Chloro-2'-deoxyformycin A (clofarabine) is a synthetic purine nucleoside analog that has been used as an anticancer agent. It was first synthesized in 1970 by researchers at the Southern Research Institute. Clofarabine is a prodrug that is converted into its active form, 5'-triphosphate, inside the cell. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.

Mecanismo De Acción

Clofarabine exerts its antitumor activity by inhibiting DNA synthesis and repair. It is converted into its active form, 5'-triphosphate, inside the cell, where it competes with natural nucleotides for incorporation into DNA. Once incorporated, 5'-Chloro-2'-deoxyformycin A induces DNA damage and triggers apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in DNA synthesis.

Biochemical and Physiological Effects:

Clofarabine has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA synthesis and repair, this compound has been shown to induce oxidative stress and activate the immune system. It has also been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clofarabine has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of DNA synthesis and repair, and has been shown to have potent antitumor activity in preclinical studies. However, 5'-Chloro-2'-deoxyformycin A also has a number of limitations. It is a prodrug that requires activation inside the cell, and its activity can be affected by a number of factors, including cellular uptake and metabolism.

Direcciones Futuras

There are a number of future directions for research on 5'-Chloro-2'-deoxyformycin A. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of the drug. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. In addition, there is interest in the development of combination therapies that can enhance the antitumor activity of this compound and overcome resistance mechanisms. Finally, there is interest in the use of this compound in other areas of medicine, such as autoimmune diseases and viral infections.

Métodos De Síntesis

Clofarabine is synthesized from 2'-deoxyadenosine through a series of chemical reactions. The synthesis involves the selective chlorination of 2'-deoxyadenosine at the 5'-position, followed by protection of the 3'- and 5'-hydroxyl groups. The protected intermediate is then subjected to a series of reactions to introduce the formyl group at the 2'-position. The final step involves deprotection of the hydroxyl groups to yield 5'-Chloro-2'-deoxyformycin A.

Aplicaciones Científicas De Investigación

Clofarabine has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have potent antitumor activity in preclinical studies, and has been evaluated in clinical trials for the treatment of leukemia, lymphoma, and solid tumors. In particular, 5'-Chloro-2'-deoxyformycin A has shown promise in the treatment of pediatric acute lymphoblastic leukemia (ALL), a type of cancer that is difficult to treat with conventional chemotherapy.

Propiedades

| 103090-53-5 | |

Fórmula molecular |

C10H12ClN5O3 |

Peso molecular |

285.69 g/mol |

Nombre IUPAC |

(2R,3S,5R)-5-(7-amino-5-chloro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-13-7-6(15-16-8(7)9(12)14-10)4-1-3(18)5(2-17)19-4/h3-5,17-18H,1-2H2,(H,15,16)(H2,12,13,14)/t3-,4+,5+/m0/s1 |

Clave InChI |

OUIKNXADYLNPTR-VPENINKCSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |

SMILES |

C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |

SMILES canónico |

C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |

| 103090-53-5 | |

Sinónimos |

2'-deoxy-5'-chloroformycin 5'-chloro-2'-deoxyformycin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)